3,4-二氟-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

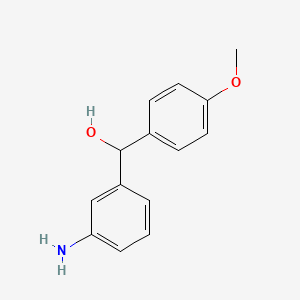

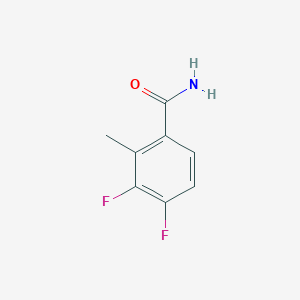

3,4-Difluoro-2-methylbenzamide is a chemical compound that is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves several steps, including amidation, dehydration, and fluorination. For instance, the synthesis of 3,4-difluorobenzonitrile, an intermediate for selective herbicides, is achieved through a process starting with 3,4-dichlorobenzoyl chloride . This suggests that a similar approach could be adapted for the synthesis of 3,4-difluoro-2-methylbenzamide, with modifications to introduce the methyl group at the appropriate stage.

Molecular Structure Analysis

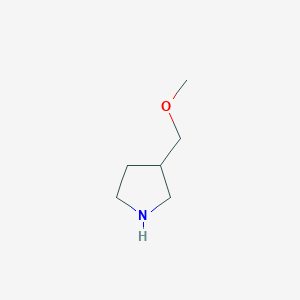

The molecular structure of fluorinated benzamides can be characterized using various spectroscopic methods, such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . These techniques provide detailed information about the bonding and geometry of the molecules. For 3,4-difluoro-2-methylbenzamide, one would expect the fluorine atoms to influence the electronic structure and steric hindrance, potentially affecting the molecule's reactivity and physical properties.

Chemical Reactions Analysis

Fluorinated benzamides can participate in various chemical reactions. The presence of the fluorine atoms can alter the reactivity of the benzamide moiety, making it a versatile intermediate for further chemical transformations. For example, the synthesis of 1,4-dihydropyridines using a trifluorobenzeneboronic acid catalyst in an ionic liquid10 demonstrates the potential for fluorinated benzamides to be used in heterocyclic compound synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by the presence of fluorine atoms, which are highly electronegative. This can lead to increased stability and altered polarity compared to non-fluorinated analogs. The steric and electronic effects of the fluorine atoms can also impact the compound's solubility, boiling point, and melting point. While the specific properties of 3,4-difluoro-2-methylbenzamide are not detailed in the provided papers, the properties of similar compounds, such as those described in the synthesis of 3'-deoxynucleosides , can provide a basis for predicting its behavior.

科学研究应用

铁催化,氟酰胺导向的C-H氟化反应

3,4-二氟-2-甲基苯甲酰衍生物在催化领域表现出显著潜力,特别是在铁催化,氟酰胺导向的C-H氟化反应中。这一过程允许通过铁介导对苄基,烯丙基和未活化的C-H键进行温和和选择性的氟化。该技术以其广泛的底物范围,官能团耐受性和避免使用贵金属添加剂而闻名,表明其在复杂有机合成中的实用性 (Groendyke, AbuSalim, & Cook, 2016)。

在细菌细胞分裂抑制中的作用

苯并二氧杂环-苯甲酰胺作为细菌细胞分裂抑制剂

一些3,4-二氟-2-甲基苯甲酰胺类似物已被确定为细菌细胞分裂必需蛋白FtsZ的有效抑制剂。通过一系列修饰,特别是那些在3位带有1,4-苯并二氧杂环-2-甲基残基的化合物,已被认定为有效的抗葡萄球菌药物 (Chiodini et al., 2015)。

成像和放射示踪剂应用

合成碳-11标记的CK1抑制剂

3,4-二氟-2-甲基苯甲酰衍生物已被用于合成用于成像目的的放射示踪剂,特别是在阿尔茨海默病中。碳-11标记的酪蛋白激酶1(CK1)抑制剂的开发展示了这些化合物在正电子发射断层扫描(PET)成像中的潜力,突显了它们在生物医学研究中的相关性 (Gao, Wang, & Zheng, 2018)。

配体和聚合物研究

N,N'-双(三甲基硅基)五氟苯甲酰胺配体

在配体研究和乙烯寡聚化领域,3,4-二氟-2-甲基苯甲酰衍生物做出了重要贡献。五氟苯甲酰胺配体的开发及其在催化乙烯寡聚化中的应用突显了这些化合物在工业应用中的多功能性和潜力 (Brussee, Meetsma, Hessen, & Teuben, 2000)。

属性

IUPAC Name |

3,4-difluoro-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROZSCSWGXWZKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-2-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine](/img/structure/B1322817.png)

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)